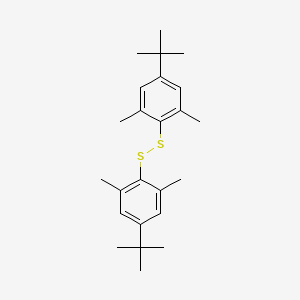

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

Übersicht

Beschreibung

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a yellow crystalline solid . It is non-volatile at room temperature and insoluble in water, but soluble in organic solvents such as ether and ethanol .

Synthesis Analysis

The synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide involves the use of 1-tert-Butyl-3,5-dimethylbenzene in the synthesis of bulky, multi-alkylated diaryl disulfides . The preparation method comprises using aromatic hydrocarbon as a raw material and reacting with chlorosulfonic acid to generate aryl chlorosulfonic acid, and reacting with sulfoxide chloride to synthesize aryl sulfonyl chloride .Molecular Structure Analysis

The molecular formula of Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is C24H34S2 . The exact structure may be available in 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a solid at room temperature . It has a molecular weight of 386.66 . It is insoluble in water but soluble in organic solvents such as ether and ethanol .Wissenschaftliche Forschungsanwendungen

Photo-oxidative Polymerization

Bis(3,5-dimethylphenyl) disulfide, closely related to Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, has been utilized in photo-oxidative polymerization processes. The polymerization leverages 2,3-dicyanonaphthalene as a sensitizer and enables the formation of poly(thio-2,6-dimethyl-1,4-phenylene) at room temperature. This process is notable for producing polymers uncontaminated with metal salts through electrophilic reactions of sulfonium cations generated via photo-oxidation (Yamamoto, Oyaizu, & Tsuchida, 1993).

Antioxidant Activity and Biological Potential

Another research avenue for similar disulfides involves the exploration of their antioxidant activities and potential cytotoxic properties, making them candidates for chemotherapeutic agents. The antioxidant efficiency of certain phenol-containing disulfides like bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide increases over time due to the synergistic action of its molecular fragments. Such compounds have also shown significant cytotoxicity on certain cell lines, indicating their potential in antitumor therapy (Osipova et al., 2022).

Molecular Structure Studies

Bis(organothiophosphoryl) disulfides, sharing structural similarities with Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, have been the subject of structural and dynamic studies, involving techniques like X-ray diffraction and solid-state NMR spectroscopy. These studies reveal variations in the S–S disulfide bond length and discuss the influence of molecular conformation on bond lengths, adding to the understanding of the molecular dynamics of such compounds (Knopik et al., 1993).

Solid-State NMR and X-ray Diffraction Studies

The geometry and intramolecular dynamics of bis(organothiophosphoryl) dichalcogenides have been meticulously studied through solid-state NMR and X-ray diffraction, providing insights into the conformational preferences and structural parameters of these compounds, which could be relevant to similar bis(disulfides) (Potrzebowski et al., 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNGAMRVCCZXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909912.png)

![Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B2909914.png)

![N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909915.png)

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)

![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)

amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)